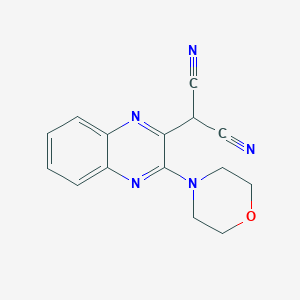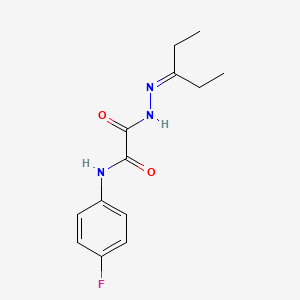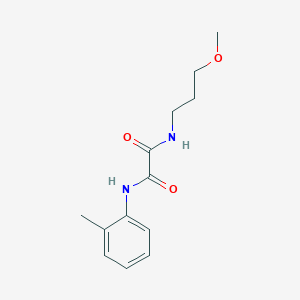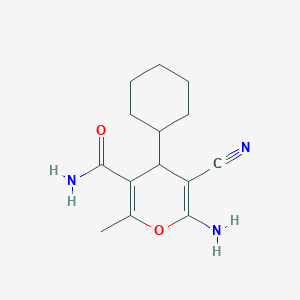
2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile typically involves the reaction of quinoxaline derivatives with morpholine and other reagents under specific conditions. One common method includes the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) in the presence of hydrocarbons . This method allows for selective alkylation of quinoxaline derivatives, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction may produce quinoxaline-2-amine derivatives.
科学研究应用
2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoxaline derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.
Quinazoline: Similar to quinoxaline but with a different arrangement of nitrogen atoms.
Cinnoline: Another nitrogen-containing heterocyclic compound with a structure similar to quinoxaline.
Uniqueness
2-(3-Morpholin-4-ylquinoxalin-2-yl)propanedinitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and bioactivity compared to other quinoxaline derivatives.
属性
IUPAC Name |
2-(3-morpholin-4-ylquinoxalin-2-yl)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-9-11(10-17)14-15(20-5-7-21-8-6-20)19-13-4-2-1-3-12(13)18-14/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJCTTJWWOAKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-chlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B4951746.png)
![N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide](/img/structure/B4951751.png)
![5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4951756.png)

![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4951765.png)
![N-[3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4951766.png)
![N-(4-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4951768.png)
![N-(3'-chloro-3-biphenylyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4951772.png)
![3,5-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B4951779.png)

![3-[2-(heptyloxy)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4951792.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4951799.png)

![N-[(4-bromophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B4951841.png)
